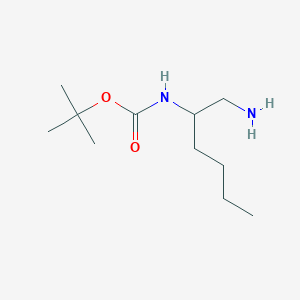

2-N-Boc-hexane-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-N-Boc-hexane-1,2-diamine is a chemical compound with the molecular formula C11H24N2O2. It is a derivative of hexane-1,2-diamine where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-N-Boc-hexane-1,2-diamine typically involves the protection of hexane-1,2-diamine with a Boc group. One common method is to react hexane-1,2-diamine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the recovery and reuse of solvents and catalysts are important considerations for industrial production to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-N-Boc-hexane-1,2-diamine can undergo various chemical reactions, including:

Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can be used in coupling reactions to form amide or peptide bonds, particularly in the synthesis of pharmaceuticals and peptides

Common Reagents and Conditions

Deprotection: Common reagents for deprotection of the Boc group include trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields hexane-1,2-diamine, while coupling reactions can produce various amides or peptides .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

2-N-Boc-hexane-1,2-diamine is primarily used as a building block in the synthesis of complex organic molecules. It serves as a precursor for various derivatives that can be utilized in drug development and other chemical applications. The Boc (tert-butoxycarbonyl) protecting group allows for selective reactions at the amine functional groups while maintaining stability under various reaction conditions.

Case Study: Synthesis of Biodegradable Polymers

Research has demonstrated the use of this compound in synthesizing biodegradable poly(disulfide amine)s for gene delivery applications. These polymers are designed to facilitate the safe transport of genetic material into cells, enhancing the efficacy of gene therapy techniques .

| Polymer Type | Application | Reference |

|---|---|---|

| Biodegradable poly(disulfide amine) | Gene delivery | |

| Multifunctional dendrimers | Theranostics | |

| Polyamide platinum complexes | Targeting cancer DNA |

Medicinal Chemistry

Therapeutic Agents Development

The compound has been employed in the development of therapeutic agents due to its ability to form stable complexes with various biological targets. For instance, it has been utilized in creating polyamide platinum anti-cancer complexes aimed at selectively targeting DNA sequences associated with cancer cells .

Case Study: Electrochemical Immunosensors

Another innovative application involves the design of electrochemical immunosensors using derivatives of this compound. These sensors leverage the compound's properties to enhance sensitivity and specificity in detecting biomolecules relevant to disease diagnostics .

Material Science

Self-Assembled Monolayers (SAMs)

The compound is also significant in material science, particularly in creating self-assembled monolayers that resist protein adsorption. This property is crucial for biomedical devices that require biocompatibility and reduced fouling when in contact with biological fluids .

Table: Summary of Applications

| Field | Application Type | Details |

|---|---|---|

| Organic Synthesis | Building block | Precursor for complex organic molecules |

| Medicinal Chemistry | Drug development | Polyamide platinum complexes targeting cancer |

| Material Science | Self-assembled monolayers | Preventing protein adsorption |

Synthetic Methodology Innovations

Recent studies have explored innovative synthetic methodologies involving this compound. For example, an amphoteric diamination strategy has been described that allows for efficient cyclization reactions to produce various nitrogen-containing heterocycles . This approach emphasizes mild reaction conditions and high functional group tolerance, making it a valuable technique for synthetic chemists.

Mechanism of Action

The mechanism of action of 2-N-Boc-hexane-1,2-diamine depends on its specific application. In general, the Boc group serves as a protecting group for the amine, allowing selective reactions to occur at other functional groups. Upon deprotection, the free amine can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The specific pathways and targets involved depend on the context of its use in research or therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

N-Boc-ethylenediamine: A similar compound where the Boc group protects ethylenediamine instead of hexane-1,2-diamine.

N-Boc-1,6-diaminohexane: Another related compound with a Boc-protected diamine structure but with a different chain length

Uniqueness

2-N-Boc-hexane-1,2-diamine is unique due to its specific chain length and the presence of the Boc-protected amine. This makes it particularly useful in the synthesis of certain pharmaceuticals and fine chemicals where the specific structure and reactivity are required .

Biological Activity

2-N-Boc-hexane-1,2-diamine is a compound derived from the hexane-1,2-diamine scaffold, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the protection of the amine functionalities using a Boc (tert-butyloxycarbonyl) group. The resulting compound exhibits chiral properties due to its two chiral centers. This structural configuration is essential for its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds derived from 1,2-diamines often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of hexane-1,2-diamines can inhibit various strains of bacteria, including multidrug-resistant (MDR) organisms.

| Compound | Target Organism | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | Staphylococcus aureus | 8 | Moderate Inhibition |

| This compound | Escherichia coli | 16 | Moderate Inhibition |

| This compound | Pseudomonas aeruginosa | 32 | Weak Inhibition |

These results suggest that while this compound shows promise as an antimicrobial agent, further optimization may be necessary to enhance its efficacy against more resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been reported to induce apoptosis in various cancer cell lines through mechanisms involving DNA damage and cell cycle arrest.

Case Study:

In a study evaluating the cytotoxic effects of this compound on human breast cancer cells (MCF-7), the following results were obtained:

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 0 | 100 | - |

| 10 | 85 | - |

| 25 | 65 | - |

| 50 | 40 | - |

| 100 | 10 | ~30 |

The IC50 value of approximately 30 µM indicates significant cytotoxicity at higher concentrations. Further molecular docking studies have suggested that the compound interacts with key proteins involved in cell proliferation and survival pathways.

Mechanistic Studies

Mechanistic studies have revealed that the biological activity of this compound may be attributed to its ability to act as a ligand for various biological targets. Molecular docking simulations indicate favorable binding interactions with enzymes such as topoisomerases and kinases.

Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| Topoisomerase I | -8.5 | Hydrogen Bonds |

| Kinase A | -7.3 | Hydrophobic Interactions |

These interactions suggest that this compound may inhibit critical enzymatic functions in cancer cells and pathogens.

Properties

Molecular Formula |

C11H24N2O2 |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

tert-butyl N-(1-aminohexan-2-yl)carbamate |

InChI |

InChI=1S/C11H24N2O2/c1-5-6-7-9(8-12)13-10(14)15-11(2,3)4/h9H,5-8,12H2,1-4H3,(H,13,14) |

InChI Key |

WTRFQXAZKVGHBD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CN)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.